Adenylyl-tyrosine

Description

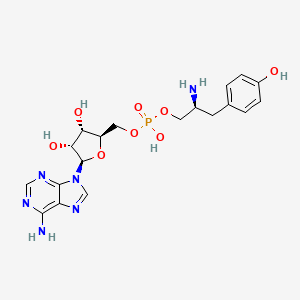

Structure

2D Structure

3D Structure

Properties

CAS No. |

6372-08-3 |

|---|---|

Molecular Formula |

C19H25N6O8P |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

[(2S)-2-amino-3-(4-hydroxyphenyl)propyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N6O8P/c20-11(5-10-1-3-12(26)4-2-10)6-31-34(29,30)32-7-13-15(27)16(28)19(33-13)25-9-24-14-17(21)22-8-23-18(14)25/h1-4,8-9,11,13,15-16,19,26-28H,5-7,20H2,(H,29,30)(H2,21,22,23)/t11-,13+,15+,16+,19+/m0/s1 |

InChI Key |

JJLCVHBFTXDJMM-KFAHYOAQSA-N |

SMILES |

C1=CC(=CC=C1CC(COP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](COP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(COP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O |

Synonyms |

adenylyl-tyrosine tyrosinyl-5'-AMP tyrosinyl-5'-AMP, (R)-isomer tyrosyl adenylate |

Origin of Product |

United States |

Enzymatic Systems Governing Tyrosine Adenylylation and De Adenylylation

De-adenylylases (De-AMPylases) Reversing Tyrosine-bound AMP

Bacterial De-adenylylases (e.g., Glutamine Synthetase Adenylyl Removase/GlnE, SidD)

Bacterial systems provide prominent examples of enzymes involved in tyrosine adenylylation and de-adenylylation.

Glutamine Synthetase Adenylyltransferase (GlnE/ATase): In Escherichia coli, the bifunctional enzyme GlnE, also known as adenylyltransferase (ATase), is central to the regulation of glutamine synthetase (GS) activity. GlnE possesses both adenylylation and de-adenylylation activities, operating on specific tyrosine residues of GS subunits. This modification directly impacts the catalytic efficiency of GS, a key enzyme in nitrogen assimilation. GlnE is a large enzyme composed of homologous N-terminal (AT-N) and C-terminal (AT-C) domains, with AT-N primarily mediating deadenylylation and AT-C mediating adenylylation embopress.orgwikipedia.orgresearchgate.netimrpress.comuniprot.org.

SidD: Identified in the pathogenic bacterium Legionella pneumophila, SidD is a de-adenylylase that specifically targets and removes AMP from the tyrosine residue (Tyr77) of the host protein Rab1. This process occurs via a hydrolytic mechanism, contrasting with the phosphorolytic mechanism employed by some other de-adenylylases wikipedia.orgacs.org. SidD's action is part of L. pneumophila's strategy to subvert host cell functions during infection.

Fic Domain Proteins: The Fic (filamentation induced by cyclic AMP) domain is a conserved catalytic module found in a vast family of adenylyltransferases across all domains of life. These enzymes catalyze the transfer of AMP from ATP to specific amino acid residues, most commonly threonine and tyrosine wikipedia.orgacs.orgnih.govnih.gov. While many Fic proteins are adenylyltransferases, some can also exhibit de-adenylylation activity, functioning as bifunctional enzymes.

Mechanisms of Phosphorolytic Removal of Adenylyl-tyrosine

The removal of the adenylyl group from a modified tyrosine residue can occur through different mechanisms.

Phosphorolysis: A primary mechanism for de-adenylylation, particularly observed in bacterial systems like that of GlnE (ATase), involves phosphorolysis. In this process, the this compound phosphodiester bond is cleaved by orthophosphate. This reaction yields unmodified glutamine synthetase and adenosine (B11128) diphosphate (B83284) (ADP) wikipedia.orgwikiwand.comwikipedia.org. This method is distinct from hydrolysis, which uses water as the nucleophile.

Hydrolysis: In contrast, enzymes like SidD from Legionella pneumophila employ a hydrolytic mechanism to remove the AMP moiety from adenylylated tyrosine residues. This reaction involves the direct cleavage of the phosphodiester bond by water, releasing AMP and the unmodified protein wikipedia.org.

Regulation of Adenylylation and De-adenylylation Cycles

The balance between adenylylation and de-adenylylation is tightly regulated to ensure appropriate cellular responses. This regulation is achieved through various mechanisms, including allosteric control, protein-protein interactions, and intramolecular signaling within bifunctional enzymes.

Allosteric Control of Adenylyl Transferases

Adenylyl transferases are subject to allosteric regulation by small molecules that reflect the cell's metabolic state.

Metabolite Sensing: In the GS adenylylation system, the activity of ATase (GlnE) is modulated by the cellular levels of glutamine and α-ketoglutarate. High levels of glutamine, indicative of nitrogen sufficiency, promote adenylylation of GS, leading to its inactivation. Conversely, elevated α-ketoglutarate, signaling nitrogen limitation, favors de-adenylylation and activation of GS embopress.orgimrpress.comwikipedia.orgwikibooks.orgoup.com.

Inhibitory Motifs in Fic Enzymes: Some Fic domain proteins exhibit autoinhibition, where an internal α-helix (αinh) partially obstructs the ATP-binding site. This helix contains a conserved motif, often including a glutamate (B1630785) residue, which competes with ATP binding. This mechanism allows for a tightly controlled activation of adenylylation, sometimes involving external factors or intramolecular events acs.orgnih.govnih.gov.

Protein-Protein Interactions in Regulatory Networks (e.g., PII Protein)

Protein-protein interactions are critical for integrating metabolic signals and controlling adenylylation cycles.

The PII Signal Transduction Protein: The PII protein (also known as GlnB or GlnK in E. coli) is a central regulator in bacterial nitrogen metabolism. PII proteins act as sensors for the cell's nitrogen status, integrating signals from metabolites like glutamine, ATP, and α-ketoglutarate wikipedia.orgoup.comnih.govwikipedia.orgnih.gov. PII exists in different states, primarily modified by uridylylation or remaining unmodified. The modified form (PII-UMP) stimulates the de-adenylylation activity of ATase, promoting GS activation, while the unmodified form (PII) stimulates ATase-mediated adenylylation, leading to GS inactivation embopress.orgwikipedia.orgwikibooks.orgwikipedia.org. This interaction ensures that GS activity is appropriately matched to nitrogen availability.

Other Regulatory Interactions: Beyond PII, other protein-protein interactions can influence adenylylation. For instance, antitoxins can interact with Fic toxins in a mechanism of intermolecular repression, modulating adenylylation activity nih.gov.

Biological Substrates and Functional Consequences of Tyrosine Adenylylation

Regulation of Metabolic Pathways in Prokaryotes

In prokaryotes, tyrosine adenylylation is a key mechanism for controlling metabolic pathways, most notably nitrogen assimilation. pnas.orgresearchgate.net This regulation allows bacteria to adapt to changing environmental conditions by modulating the activity of crucial enzymes.

Glutamine Synthetase Adenylylation and Nitrogen Assimilation Control

The reversible adenylylation of glutamine synthetase (GS) is a classic example of metabolic regulation in prokaryotes. pnas.orgmdpi.com GS is a central enzyme in nitrogen metabolism, responsible for the assimilation of ammonium (B1175870) into organic compounds. pnas.orgresearchgate.netnih.gov

The activity of GS is controlled by the bifunctional enzyme glutamine synthetase adenylyltransferase (GS-ATase), also known as GlnE. nih.govuniprot.org In response to high intracellular nitrogen levels, the adenylyltransferase domain of GlnE catalyzes the transfer of AMP from ATP to a specific tyrosine residue (Tyr-397 or Tyr-398 in different species) on each of the 12 subunits of the GS enzyme. acs.orguniprot.orgresearchgate.net This adenylylation leads to the inactivation or reduced activity of GS. uniprot.orgresearchgate.net

Conversely, under nitrogen-limiting conditions, the adenylyl-removing (AR) domain of GlnE is activated. nih.govacs.org This domain catalyzes the phosphorolytic removal of the AMP group, restoring GS activity. acs.orgplos.org This intricate control is modulated by the regulatory protein PII (GlnB), which, depending on its own uridylylation state (a reflection of the cellular nitrogen status), stimulates either the adenylylation or de-adenylylation activity of GlnE. mdpi.comnih.govacs.org This cascade ensures that nitrogen assimilation via glutamine synthetase is tightly coupled to the availability of nitrogen in the environment. mdpi.com

Modulation of Enzyme Activity via Tyrosine Adenylylation

Beyond glutamine synthetase, tyrosine adenylylation serves as a broader mechanism for modulating the activity of various enzymes in prokaryotes. plos.orgfrontiersin.org The addition of the bulky and negatively charged AMP moiety to a tyrosine residue can induce conformational changes in the target enzyme. researchgate.net These structural alterations can directly impact the enzyme's catalytic site, substrate binding affinity, or interactions with regulatory proteins, thereby altering its activity. researchgate.net While glutamine synthetase remains the most extensively studied example, the widespread presence of adenylylating enzymes in bacteria suggests that this modification likely regulates a diverse array of metabolic processes. frontiersin.org

Tyrosine Adenylylation in Host-Pathogen Interactions

During infection, many bacterial pathogens secrete effector proteins into host cells to manipulate cellular processes and promote their own survival and replication. frontiersin.orgfrontiersin.org A significant number of these effectors are adenylyltransferases that target host proteins, particularly small GTPases, through tyrosine adenylylation. frontiersin.orgfrontiersin.orgnih.gov

Bacterial Pathogen Effector Proteins (e.g., VopS, IbpA, DrrA)

Several bacterial pathogens utilize effector proteins to adenylylate host proteins. Notable examples include:

VopS from Vibrio parahaemolyticus: This effector protein possesses a Fic (filamentation induced by cyclic AMP) domain and is known to adenylylate Rho family GTPases. frontiersin.orguni-freiburg.deoup.com

IbpA from Histophilus somni: Similar to VopS, IbpA contains Fic domains and targets Rho family GTPases for adenylylation. frontiersin.orgnih.govnih.gov

DrrA (SidM) from Legionella pneumophila: This effector protein contains an adenylyltransferase domain, distinct from the Fic domain, and specifically adenylylates the Rab family GTPase, Rab1b. frontiersin.orgnih.govcipsm.de

These effector proteins are delivered into the host cell cytosol via secretion systems, where they exert their enzymatic activity on specific host targets. frontiersin.orgacs.org

Adenylylation of Host Small GTPases (Rho, Rab, Arf) and Cytoskeletal Remodeling

Small GTPases of the Rho, Rab, and Arf families are crucial regulators of the host cell's actin cytoskeleton and vesicular trafficking. frontiersin.orgfrontiersin.orgnih.gov By targeting these proteins, bacterial pathogens can profoundly disrupt cellular functions to their advantage. uni-freiburg.demdpi.com

The adenylylation of these GTPases typically occurs on a conserved tyrosine or threonine residue within their switch I or switch II regions, which are critical for their interaction with downstream effectors and regulatory proteins. acs.orgfrontiersin.orgacs.org For instance, IbpA adenylylates a tyrosine residue in the switch I region of Rho GTPases. frontiersin.orgnih.gov This modification sterically hinders the binding of the GTPase to its downstream effectors, effectively inactivating it. researchgate.netfrontiersin.org

Similarly, DrrA from Legionella pneumophila adenylylates a tyrosine residue (Tyr77) in the switch II region of Rab1b. frontiersin.orgcipsm.de This modification locks Rab1b in an active, GTP-bound state by preventing its interaction with GTPase-activating proteins (GAPs), which would normally promote GTP hydrolysis and inactivation. researchgate.netfrontiersin.org The disruption of Rho, Rab, and Arf GTPase signaling through adenylylation leads to significant cytoskeletal remodeling, including cell rounding and the collapse of the actin cytoskeleton, which can facilitate bacterial invasion and survival. acs.orgfrontiersin.org

De-adenylylation of Host Proteins by Bacterial Enzymes (e.g., SidD)

The process of tyrosine adenylylation by bacterial effectors is not always permanent. Some pathogens have evolved mechanisms to reverse this modification, providing a sophisticated level of temporal control over host cell processes. acs.orgplos.org

A prime example is the Legionella pneumophila effector protein SidD . plos.orgnih.govwikiwand.com SidD functions as a de-adenylylase, specifically removing the AMP group that DrrA adds to Rab1b. plos.orgnih.govnih.gov The de-adenylylation reaction catalyzed by SidD is a hydrolytic cleavage of the adenylyl-O-tyrosyl bond and is dependent on magnesium ions. plos.orgresearchgate.net

The temporal regulation of DrrA and SidD secretion during infection allows Legionella to precisely control the activity of Rab1b. acs.orgacs.org Early in the infection, DrrA adenylylates Rab1b to recruit it to the Legionella-containing vacuole (LCV) and establish a replicative niche. pnas.orgembopress.org Later in the infection cycle, SidD is secreted to de-adenylylate Rab1b, likely to allow for the disassembly of the LCV and the release of progeny bacteria. acs.orgplos.org This reversible adenylylation highlights the intricate molecular strategies employed by pathogens to manipulate host cell biology. plos.org

Roles of Tyrosine Adenylylation in Eukaryotic Cell Biology

The covalent attachment of adenosine (B11128) monophosphate (AMP) to a tyrosine residue, a post-translational modification known as adenylylation, is emerging as a critical regulatory mechanism in eukaryotic cells. This process, catalyzed by specific enzymes, can significantly alter the function, stability, and interaction profile of target proteins, thereby influencing a range of cellular activities.

Adenylylation of Endoplasmic Reticulum Chaperones (e.g., BiP)

A prime example of tyrosine adenylylation's role in eukaryotes is the modification of the endoplasmic reticulum (ER) chaperone, BiP (Binding immunoglobulin Protein), also known as GRP78 or HSPA5. researchgate.netwikipedia.org BiP is a crucial component of the protein folding machinery within the ER, assisting newly synthesized proteins to achieve their correct conformation. wikipedia.org

The adenylylation of BiP is carried out by the enzyme FICD (Fic domain-containing protein), which is located in the ER lumen. wikipedia.orgnih.gov FICD can catalyze both the adenylylation and de-adenylylation of BiP, making it a bifunctional regulator. nih.gov In unstressed cells, FICD primarily acts as an adenylyltransferase, attaching an AMP moiety to a specific threonine residue (Thr518) in BiP. nih.govuniprot.org This modification serves to inactivate BiP. researchgate.net

This reversible inactivation of BiP through adenylylation provides a rapid mechanism to modulate the chaperone capacity of the ER, complementing the slower transcriptional unfolded protein response (UPR). nih.gov By maintaining a pool of inactive, adenylylated BiP, cells can quickly respond to fluctuations in the load of unfolded proteins. biorxiv.org

Involvement in Cellular Stress Responses

The adenylylation of BiP is intricately linked to the cellular stress response, particularly the unfolded protein response (UPR). researchgate.net The UPR is a signaling network that is activated by an accumulation of unfolded or misfolded proteins in the ER. wikipedia.org BiP plays a central role in regulating the UPR by binding to and inhibiting the activation of ER stress sensors. researchgate.net

During periods of ER stress, the demand for active chaperones increases. In response, the activity of FICD can switch from adenylylation to de-adenylylation, removing the AMP from BiP and restoring its chaperone function. uniprot.orgresearchgate.net This rapid reactivation of the BiP pool helps the cell to cope with the increased load of unfolded proteins and maintain ER homeostasis. researchgate.netwikipedia.org The regulation of FICD's dual enzymatic activity is thought to be controlled by its oligomeric state, where the monomeric form favors adenylylation and the dimeric form favors de-adenylylation. researchgate.net

While the primary documented site of adenylylation on BiP by FICD is a threonine residue, the broader context of tyrosine phosphorylation and its interplay with stress responses is an active area of research. nih.govnih.gov For instance, in bacteria, tyrosine phosphorylation of poly(A) polymerase I has been shown to regulate the general stress response. nih.gov

Impact on Protein Interaction Profiles and Signaling Pathways

The addition of a bulky and charged AMP group to a tyrosine residue can significantly alter a protein's three-dimensional structure and surface properties. acs.org This, in turn, can have profound effects on its interactions with other proteins and its role in signaling pathways. acs.orgacs.org

In the case of BiP, adenylylation at Thr518 in its substrate-binding domain is known to inactivate the chaperone. researchgate.net This inactivation prevents BiP from binding to its client proteins, effectively reducing the ER's folding capacity. researchgate.net The modification of small GTPases by bacterial effector proteins provides a well-studied example of how adenylylation can disrupt protein-protein interactions. acs.org For instance, the adenylylation of Rho family GTPases on a tyrosine or threonine residue in the Switch I region sterically blocks their interaction with downstream effectors. frontiersin.org

Although the direct adenylylation of tyrosine residues in eukaryotic signaling proteins is still being explored, the principle that this modification can act as a molecular switch is well-established. researchgate.netnih.gov It can either block or create new binding sites, thereby rewiring signaling networks. acs.org The reversible nature of this modification, as seen with FICD and BiP, allows for dynamic control over these pathways in response to cellular cues. nih.gov

Tyrosine Adenylylation in Biosynthesis of Secondary Metabolites

In the realm of natural product biosynthesis, particularly in bacteria, the adenylylation of tyrosine is a critical activation step for its incorporation into a wide array of secondary metabolites. This process is a key feature of non-ribosomal peptide synthetase (NRPS) machinery.

Activation of Tyrosine during Non-Ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a diverse range of peptides, including many with important therapeutic properties like antibiotics and immunosuppressants. rug.nlmdpi.com Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids. uzh.ch

The first step in the incorporation of an amino acid, such as tyrosine, into a non-ribosomal peptide is its activation. uzh.chacs.org This is carried out by the adenylation (A) domain of an NRPS module. nih.gov The A-domain catalyzes a two-step reaction: first, it uses ATP to convert the amino acid into an aminoacyl-adenylate intermediate. acs.org This adenylylated amino acid is then transferred to the adjacent peptidyl carrier protein (PCP) or thiolation (T) domain, where it is attached as a thioester. uzh.chacs.org

This activation of tyrosine through adenylylation is a prerequisite for its subsequent modification and incorporation into the growing peptide chain. For example, in the biosynthesis of aminocoumarin antibiotics like novobiocin (B609625) and clorobiocin (B606725), and the glycopeptide antibiotic vancomycin (B549263), L-tyrosine is first activated by an A-domain. nih.govebi.ac.uk The activated tyrosine is then tethered to a PCP domain, where it can undergo further modifications, such as hydroxylation, before being incorporated into the final product. nih.gov

Dependency on MbtH-like Proteins for Tyrosine Adenylation Activity

The efficient adenylation of certain amino acids by NRPS A-domains often requires the assistance of a small, accessory protein family known as MbtH-like proteins (MLPs). nih.govacs.org These proteins are typically encoded within the same biosynthetic gene cluster as the NRPS they support. oup.comresearchgate.net

Biochemical studies have revealed that several tyrosine-adenylating enzymes are strictly dependent on the presence of an MbtH-like protein for their activity. nih.govresearchgate.net For example, the tyrosine-adenylating enzymes CloH and SimH, involved in clorobiocin and simocyclinone D8 biosynthesis respectively, and Pcza361.18 from the vancomycin pathway, require an MbtH-like protein in a 1:1 molar ratio to form an active heterotetrameric complex. nih.gov In the absence of their cognate MLP, the activity of these enzymes is reduced by over 99%. nih.gov

MbtH-like proteins are thought to act as chaperones or stability factors, promoting the proper folding and activity of the A-domain. acs.orgresearchgate.net Interestingly, there is a degree of promiscuity, as MbtH-like proteins from different biosynthetic pathways and even different organisms can often substitute for one another to activate a given A-domain. nih.govoup.com However, not all tyrosine-adenylating enzymes are dependent on MLPs. For instance, NovH, the A-domain from the novobiocin biosynthetic pathway, is active in the absence of an MbtH-like protein. nih.gov This functional distinction has been traced to subtle differences in the amino acid sequence of the A-domain itself. nih.gov

Structural Biology of Adenylyl Tyrosine Modified Proteins and Their Modifying Enzymes

Crystal Structures of Adenylyl Transferases and De-adenylylases

The enzymes responsible for adenylylation (adenylyl transferases) and de-adenylylation (de-adenylylases) belong to distinct protein families, with Fic (Filamentation induced by cyclic AMP) domain-containing proteins being a prominent family of adenylyl transferases. nih.gov

Crystal structures of Fic domain proteins reveal a conserved all-helical architecture. nih.gov The core Fic domain typically features a central helix-turn-helix motif which is surrounded by additional alpha-helices. nih.gov This core structure houses the active site, including the conserved Fic signature motif required for catalysis. nih.gov For example, the structure of the second Fic domain of IbpA (IbpAFic2) from the pathogen Histophilus somni shows a core Fic domain accompanied by an N-terminal helical module. nih.gov Similarly, the human Fic domain-containing protein, HYPE (Huntingtin Yeast Interacting Partner E), also known as FICD, possesses a conserved Fic domain structure. nih.govwikipedia.org

Some Fic proteins, like HYPE, contain an inhibitory alpha-helix at the N-terminus characterized by a (S/T)xxxE(G/N) motif. wikipedia.org This helix mediates auto-inhibition by sterically blocking the ATP-binding site, a mechanism that must be overcome for enzymatic activity. wikipedia.org The table below summarizes crystallographic data for representative adenylyl transferases.

| Enzyme Name | Organism | PDB ID | Resolution (Å) | Description |

| IbpAFic2-Cdc42 Complex | Histophilus somni | 3L54 | 2.0 | Structure of the Fic2 domain of IbpA in complex with its substrate, the GTPase Cdc42, showing the adenylylated tyrosine. nih.gov |

| HYPE (FICD) | Homo sapiens | 4U04 | 2.1 | Crystal structure of the human Fic domain protein, revealing interactions between the Fic domain and regulatory TPR motifs. nih.gov |

| Adenylyl Cyclase (catalytic domains) | Canis familiaris / Rattus norvegicus | 1CJU | 2.3 | Complex of adenylyl cyclase catalytic domains with the G-protein alpha subunit Gsα, illustrating the architecture of a different class of adenylyl transferase. umt.eduumt.edu |

Structural Implications of Adenylyl-tyrosine Formation on Target Proteins (e.g., PII Protein GlnK Conformations)

The addition of a bulky and charged AMP moiety to a tyrosine residue can induce significant conformational changes in the target protein, thereby altering its interactions and function. The PII protein GlnK, a key regulator of nitrogen metabolism, provides a well-studied example of this phenomenon. nih.govnih.gov

PII proteins are homotrimers, with each subunit possessing a flexible "T-loop" that is crucial for interacting with partner proteins. nih.govwikipedia.org The covalent modification of a conserved tyrosine residue (Tyr51) within this T-loop is a primary mechanism for regulating PII function. nih.gov In Corynebacterium glutamicum and mycobacteria, GlnK is adenylylated at Tyr51 under nitrogen-limiting conditions. nih.govnih.gov

Crystal structures of both adenylylated (adGlnK) and unadenylylated GlnK from C. glutamicum have been determined, offering atomic-level insights into the structural consequences of this modification. nih.gov Key findings from these structures include:

T-loop Conformation: Adenylylation does not prevent the T-loop from adopting its two major functionally important conformations: an extended state (typically bound to ADP) and a compacted state (adopted upon binding of ATP and 2-oxoglutarate). nih.gov This indicates that adenylylation does not simply lock the T-loop into a single state but rather adds another layer of regulatory complexity. nih.gov

Expanded Functional Repertoire: By not interfering with the PII-typical conformational switching, T-loop adenylylation expands the range of mechanisms that control PII protein function, allowing it to interact with a different set of downstream targets. nih.gov For instance, adGlnK has been proposed to act as an inducer for the transcription repressor AmtR. nih.gov

In the crystal structure of adGlnK, the adenylylated Tyr51 residues are positioned near the twofold rotational symmetry axes that relate the trimers within the hexameric assembly observed in the crystal. nih.gov The AMP moiety itself is accommodated within the structure, with the tyrosyl part of this compound participating in a π–π stacking interaction with a phenylalanine residue from an adjacent subunit. nih.gov

Molecular Recognition and Binding Interfaces within Enzyme-Substrate Complexes (e.g., IbpAFic2-Cdc42)

The specificity of adenylylation is dictated by the precise molecular recognition between the adenylyl transferase and its target protein. The crystal structure of the IbpAFic2 domain in complex with its substrate, the Rho-family GTPase Cdc42, provides a detailed view of such an enzyme-substrate interface. nih.gov

IbpAFic2 adenylylates a conserved tyrosine residue (Tyr32) in the switch I region of Cdc42, which disrupts its ability to bind to downstream effectors. nih.gov The structure reveals an extensive binding interface where IbpAFic2 firmly grips Cdc42. nih.gov The interaction mimics the way Guanine Nucleotide Dissociation Inhibitors (GDIs) bind to Rho GTPases, with IbpAFic2 making contact with both the switch I and switch II regions of Cdc42. nih.gov This extensive interface ensures precise positioning of the target tyrosine for catalysis. Mutations that disrupt key contacts at this interface were shown to impair both the adenylylation reaction and the cytotoxic effects of the enzyme. nih.gov

The complex exists as a 2:2 heterotetramer in the crystal structure, with two molecules of IbpAFic2 binding to two molecules of Cdc42. nih.gov The interface involves numerous residues from both proteins contributing to the stability and specificity of the interaction.

Analysis of Conserved Catalytic Motifs and Structural Domains (e.g., Fic Domain HPFx(D/E)GN(G/K)R Motif)

The catalytic activity of Fic adenylyl transferases is dependent on a highly conserved sequence motif, HPFx(D/E)GN(G/K)R , located within the core Fic domain. nih.govnih.gov This motif resides on a loop between two alpha-helices (the central helix-turn-helix) and positions key residues in the active site to bind ATP and catalyze the transfer of AMP. nih.govnih.gov

The roles of specific residues within this canonical Fic motif have been elucidated through structural and biochemical studies:

Histidine (H): The conserved histidine is catalytically essential, functioning as a general base. wikipedia.org It deprotonates the hydroxyl group of the target tyrosine (or serine/threonine) residue, activating it for a nucleophilic attack on the α-phosphate of ATP. wikipedia.org

Phenylalanine (F): The invariant phenylalanine plays a structural role, helping to correctly position the catalytic loop. nih.gov

Aspartate/Glutamate (B1630785) (D/E) and Arginine (R): These charged residues are critical for coordinating the nucleotide substrate. The acidic residue (D/E) helps to coordinate the Mg²⁺ ion that bridges the α- and β-phosphates of ATP. nih.gov The conserved arginine forms hydrogen bonds with the ribose group and is also important for interacting with the γ-phosphate of ATP. nih.govnih.gov

The table below details the key components of the Fic catalytic domain.

| Structural Feature | Conserved Motif/Residues | Function |

| Fic Catalytic Loop | H PFx(D/E)GN(G/K)R | Acts as a general base to activate the substrate's hydroxyl group. wikipedia.org |

| Nucleotide Binding | HPF x(D/E)GN(G/K)R | Structural role in maintaining the conformation of the catalytic loop. nih.gov |

| Phosphate (B84403) Coordination | HPFx(D/E )GN(G/K)R | Coordinates Mg²⁺ and the α- and β-phosphates of ATP. nih.gov |

| Ribose/Phosphate Binding | HPFx(D/E)GN(G/K)R | Forms hydrogen bonds with the ribose ring and γ-phosphate of ATP. nih.govnih.gov |

This conserved catalytic machinery is the defining feature of the Fic domain family and is responsible for the adenylylation of a wide range of protein targets across different species. nih.govresearchgate.net

Advanced Research Methodologies for Studying Tyrosine Adenylylation

Detection and Identification of Adenylyl-tyrosine Modified Proteins

Identifying which proteins are adenylylated on tyrosine residues within the complex environment of the cell is a primary challenge. Researchers employ a multi-pronged approach combining mass spectrometry, specific antibodies, and chemical biology tools to overcome this.

High-resolution mass spectrometry (MS) has become an indispensable tool for discovering and characterizing post-translational modifications, including adenylylation. nih.gov In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides. These peptides are then analyzed by a mass spectrometer. The addition of an AMP moiety (+329.0525 Da) to a tyrosine residue results in a specific mass shift that can be detected with high accuracy.

Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide. mdpi.com During MS/MS, the peptide is fragmented, and the resulting pattern of fragment ions allows for the precise localization of the adenylylation site to a specific tyrosine residue. mdpi.com

For quantification, stable isotope labeling by amino acids in cell culture (SILAC) can be employed. researchgate.net This method involves metabolically labeling proteins with "heavy" or "light" isotopes of amino acids, allowing for the relative quantification of adenylylation levels between different cell states by comparing the MS signal intensities of the corresponding peptides. researchgate.net

Antibodies that specifically recognize the adenylylated amino acid offer a powerful and complementary approach for detection. thermofisher.com Due to their high affinity and selectivity, these antibodies can be used in various applications. thermofisher.com Recently, monoclonal anti-AMP antibodies have been developed that can recognize the AMP modification on tyrosine (and threonine) residues independent of the surrounding protein sequence. researchgate.net

These modification-specific antibodies are valuable for:

Immunoprecipitation (IP): To enrich and isolate adenylylated proteins from complex cell lysates for subsequent identification by mass spectrometry. researchgate.net

Immunofluorescence: To visualize the subcellular localization of proteins containing the this compound modification.

One study detailed the generation of three murine monoclonal anti-AMP antibodies (1G11, 7C11, and 17G6) that demonstrated high sensitivity, capable of detecting as little as 2 nanograms of an AMPylated protein in a western blot. researchgate.net Interestingly, the binding affinity of some antibodies could be modulated; for instance, antibody 1G11 showed enhanced specificity for this compound in the presence of manganese chloride (MnCl₂). researchgate.net

| Detection Method | Principle | Key Advantages | Key Limitations |

| High-Resolution MS | Detects mass shift of peptide; MS/MS fragments peptide to localize modification. | Unbiased discovery, precise site localization, enables quantification. | Requires specialized equipment and expertise; may miss low-abundance proteins. |

| Modification-Specific Antibodies | Uses antibodies that bind specifically to the this compound moiety. | High sensitivity and specificity, enables in-situ localization (IF) and enrichment (IP). | Dependent on antibody availability and quality; may not recognize all modified sites. |

| Chemical Biology Tools | Metabolic labeling with modified ATP followed by bioorthogonal chemistry. | Enables tracking of newly modified proteins, powerful for enrichment and visualization. | ATP analogue may not be used by all enzymes; requires cell permeability for in-vivo studies. |

This table provides a comparative overview of the primary methods used to detect this compound modified proteins.

Chemical biology provides innovative tools to tag and study post-translationally modified proteins. dntb.gov.ua This strategy involves introducing adenosine (B11128) triphosphate (ATP) analogues that have been modified with a "chemical handle"—a small, bioorthogonal group that does not interfere with the enzymatic reaction. nih.gov

A prominent example is N⁶-propargyl-ATP (N⁶pATP) , which contains a terminal alkyne group. mdpi.comthermofisher.com Cells are cultured with this analogue, and adenylyl transferases incorporate the corresponding N⁶-propargyl-AMP onto target proteins. nih.gov The alkyne handle can then be selectively reacted with an azide-containing reporter tag (e.g., a fluorescent dye for imaging or biotin (B1667282) for affinity purification) via a copper-catalyzed "click chemistry" reaction. mdpi.com This allows for the specific visualization or enrichment of the newly adenylylated proteins for further analysis. nih.gov Another approach uses ATP analogues directly linked to a fluorophore, such as Fluorescein-ATP , for direct detection of modified proteins in-gel. mdpi.comnih.gov

Enzymatic Assays for Adenylyl Transferase and De-adenylylase Activity

To understand the regulation of tyrosine adenylylation, it is crucial to measure the activity of the adenylyl transferase (writer) and de-adenylylase (eraser) enzymes. Various assays have been developed for this purpose, including methods suitable for detailed kinetic analysis and high-throughput screening.

The pyrophosphate (PPi) exchange assay is a classic method for studying the kinetics of adenylating enzymes. nih.gov The adenylylation reaction is reversible: Enzyme + Substrate-Tyr + ATP ⇌ Enzyme + Substrate-Tyr-AMP + PPi

The assay measures the reverse reaction by incubating the enzyme with the protein substrate and radiolabeled pyrophosphate (³²PPi). researchgate.netnih.gov The enzyme-catalyzed incorporation of ³²PPi back into ATP is monitored over time. nih.gov The resulting [³²P]ATP is typically separated from the free ³²PPi (e.g., by capture on activated charcoal) and quantified using scintillation counting. nih.gov This method is highly sensitive and provides a direct measure of the adenylate-forming activity, allowing for the determination of key kinetic parameters. researchgate.net A non-radioactive version using ¹⁸O-labeled ATP and detection by mass spectrometry has also been developed. nih.gov

Fluorescence polarization (FP) is a powerful technique for high-throughput screening (HTS) to discover small molecule inhibitors of adenylyl transferases. mdpi.comnih.gov The principle of the assay is based on the change in the tumbling rate of a fluorescent molecule upon a change in its molecular size. bmglabtech.com

In this setup, a fluorescently labeled ATP analogue, such as fluorescein-ATP (Fl-ATP), is used as a substrate for the adenylyl transferase. mdpi.comnih.gov

Initial State: The small Fl-ATP molecule tumbles rapidly in solution, resulting in low fluorescence polarization.

Reaction: The adenylyl transferase attaches the fluorescent AMP moiety from Fl-ATP onto a much larger protein substrate (or onto itself in the case of auto-adenylylation). mdpi.comnih.gov

Final State: The fluorescent tag, now part of a large protein complex, tumbles much more slowly, leading to a significant increase in fluorescence polarization.

This change in polarization provides a direct readout of enzyme activity. In a high-throughput screen, a large library of compounds is tested. A compound that inhibits the adenylyl transferase will prevent the covalent attachment of the fluorescent AMP to the protein, and thus no increase in fluorescence polarization will be observed. mdpi.comfrontiersin.org This method is robust, amenable to automation, and has been successfully used to identify the first small-molecule modulators of human adenylyltransferases. mdpi.comnih.gov

Genetic and Mutagenesis Approaches for Elucidating Adenylylation Pathways

Genetic and mutagenesis strategies are indispensable for dissecting the function of adenylylation within a physiological context. These techniques allow researchers to probe the roles of specific enzymes, identify their substrates, and understand the consequences of their activity.

Gene Knockout and Knockdown Studies A primary method for investigating the function of an adenylyltransferase is to eliminate its expression in a model organism through gene knockout or knockdown. mpg.de By observing the resulting changes in the organism's phenotype, scientists can infer the biological pathways regulated by the enzyme. For example, deleting or reducing the expression of genes encoding for Fic (filamentation induced by cAMP) domain proteins, a prominent family of adenylyltransferases, has been used to reveal their roles in stress response, bacterial virulence, and the unfolded protein response. nih.govasm.orgnih.gov In some studies, the knockdown of the human Fic protein HYPE resulted in significantly increased cell death upon induction of the unfolded protein response, highlighting its crucial role in maintaining cellular homeostasis. nih.gov

Site-Directed Mutagenesis Site-directed mutagenesis is a powerful, high-precision technique used to alter specific amino acid residues within a protein. science.gov This approach is fundamental for understanding the structure-function relationships of adenylyltransferases. Key applications include:

Identifying Catalytic Residues: The Fic domain contains a highly conserved motif, HPFx(D/E)GN(G/K)R, that is essential for catalysis. nih.govnih.gov Mutating the invariant histidine within this motif has been shown to abolish the adenylylating activity of these enzymes, confirming its role as a critical catalytic residue. nih.govresearchgate.net For example, mutation of the catalytic histidine (H363) in the human Fic enzyme FICD eliminates both its adenylylation and de-AMPylation activities. nih.govresearchgate.net

Mapping Substrate-Binding Sites: By altering residues outside the immediate active site, researchers can identify regions of the enzyme responsible for recognizing and binding specific protein substrates. Studies on the bacterial effector VopS showed that mutating a specific arginine residue (R299A) increased the Michaelis constant (K_m) for its protein substrate, Cdc42, but not for ATP, indicating this residue's importance in substrate recognition. nih.gov

Probing Regulatory Mechanisms: Many adenylyltransferases are regulated by autoinhibitory domains. nih.govpnas.org Mutating key residues in these domains can create constitutively active enzymes. For instance, the human enzyme HYPE/FICD is intrinsically inhibited by a glutamate (B1630785) residue (E234). nih.gov Mutating this residue to a glycine (B1666218) (E234G) bypasses this autoinhibition, resulting in a highly active adenylyltransferase that is a valuable tool for identifying substrates. nih.gov

The findings from mutagenesis studies are often summarized to compare the functional importance of different residues.

| Enzyme | Mutant | Effect on Activity or Binding | Key Finding |

| VopS | R299A | Increased K_m for Cdc42; no change in K_m for ATP. nih.gov | R299 is critical for binding the protein substrate but not the nucleotide substrate. nih.gov |

| FICD (HYPE) | H363A | Abolishes both adenylylation and de-AMPylation activity. nih.govresearchgate.net | The conserved histidine is essential for catalysis in both forward and reverse reactions. nih.govresearchgate.net |

| FICD (HYPE) | E234G | Relieves autoinhibition, resulting in a constitutively active enzyme. nih.govnih.gov | E234 is a key residue in the intrinsic regulatory mechanism that controls enzyme activity. nih.govnih.gov |

In Vitro Reconstitution and Biochemical Characterization of Adenylylation Systems

While genetic methods provide crucial in vivo data, in vitro reconstitution offers a controlled environment to dissect the biochemical mechanics of adenylylation. This approach involves purifying the adenylyltransferase and its substrates to study the reaction in isolation. asm.org

Enzymatic Assays and Kinetic Analysis A cornerstone of in vitro analysis is the enzymatic assay, which directly measures the transfer of AMP to a substrate. A common method involves using ATP that has been radiolabeled at its alpha-phosphate ([α-³²P]ATP). asm.org When the purified adenylyltransferase is incubated with its protein substrate and [α-³²P]ATP, the covalently attached [α-³²P]AMP can be detected and quantified using techniques like SDS-PAGE followed by autoradiography. researchgate.net

These assays are essential for determining the steady-state kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the catalytic rate (k_cat). mdpi.com The K_m reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. These parameters provide a quantitative measure of an enzyme's efficiency and specificity. nih.gov

Table of Biochemical and Kinetic Parameters

| Enzyme | Activity Measured | Substrate(s) | K_m | k_cat |

|---|---|---|---|---|

| FICD | de-AMPylation | AMPylated-BiP | 15.58 µM nih.gov | 9.89 x 10⁻³ s⁻¹ nih.gov |

| CtNMNAT | Adenylylation | NMN, ATP | 0.15 mM (for NMN) | 27 s⁻¹ nih.gov |

Mapping Modification Sites with Mass Spectrometry Identifying the precise tyrosine residue(s) targeted by an adenylyltransferase is critical for understanding the functional consequences of the modification. Mass spectrometry is a powerful tool for this purpose. acs.org In a typical bottom-up proteomics workflow, an adenylylated protein is digested into smaller peptides, which are then analyzed. The adenylylation modification adds a specific mass (329.05 Da) to the modified residue. Through tandem mass spectrometry (MS/MS), peptides are fragmented in a predictable manner, allowing researchers to pinpoint the exact location of the AMP moiety. nih.govresearchgate.netnih.gov Systematic studies have characterized the specific fragmentation patterns of adenylylated tyrosine, serine, and threonine residues, creating diagnostic ions that can be used to confidently identify modification sites in complex biological samples. nih.govacs.org

Q & A

What are the established protocols for synthesizing Adenylyl-tyrosine, and how can purity be verified?

Level: Basic

Answer:

this compound synthesis typically employs enzymatic coupling (e.g., using adenylate cyclase) or solid-phase peptide synthesis. For enzymatic methods, ensure precise ATP and tyrosine concentrations, pH optimization (6.5–7.5), and temperature control (25–37°C). Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is critical. Purity verification requires:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing aromatic proton signals (δ 6.5–7.2 ppm) and adenine-related peaks.

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ ion at m/z 472.3).

- HPLC Retention Time: Compare against a certified reference standard .

Table 1: Key Synthesis and Characterization Parameters

| Method | Critical Parameters | Purity Threshold |

|---|---|---|

| Enzymatic Coupling | ATP:Tyrosine (1:1.2), pH 7.0 | ≥95% (HPLC) |

| Solid-Phase Synthesis | Deprotection (TFA 95%), resin | ≥98% (NMR) |

How can contradictory data regarding this compound’s enzymatic activity be systematically resolved?

Level: Advanced

Answer:

Contradictions often arise from assay variability or environmental factors. Address discrepancies by:

Reproducibility Checks: Repeat experiments under identical conditions (temperature, pH, enzyme batch).

Cross-Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

Statistical Analysis: Apply ANOVA to compare datasets; report confidence intervals (p < 0.05).

Control Variables: Standardize ATP/tyrosine ratios and eliminate competing substrates (e.g., free AMP).

Literature Benchmarking: Compare kinetic parameters (e.g., Kₘ for tyrosine) with prior studies .

What experimental controls are essential when studying this compound’s role in signal transduction pathways?

Level: Basic

Answer:

- Negative Controls: Omit this compound or use a non-hydrolyzable analog (e.g., ATPγS).

- Positive Controls: Include cAMP analogs (e.g., 8-Br-cAMP) to confirm downstream signaling.

- Concentration Gradients: Test 10 nM–100 µM this compound to establish dose-response curves.

- Vehicle Controls: Account for solvent effects (e.g., DMSO ≤0.1%).

- Cell Line Validation: Use knock-out models (e.g., adenylate cyclase-deficient cells) .

What strategies optimize the yield of this compound in enzymatic coupling reactions under varying pH conditions?

Level: Advanced

Answer:

Optimization requires iterative testing:

pH Profiling: Conduct reactions across pH 6.0–8.0; monitor yield via HPLC.

Enzyme Mutants: Use adenylate cyclase variants (e.g., CyaA mutants) with enhanced pH tolerance.

Substrate Saturation: Maintain ATP:tyrosine ≥1:1.5 to prevent rate-limiting conditions.

Kinetic Analysis: Calculate kₐₜₜ/Kₘ to identify optimal pH for catalytic efficiency.

Buffering Agents: Use HEPES (pH 7.0–7.5) or Tris (pH 8.0) for stability .

Table 2: pH-Dependent Yield Optimization

| pH | Yield (%) | Catalytic Efficiency (kₐₜₑ/Kₘ) |

|---|---|---|

| 6.5 | 62 | 1.2 × 10³ M⁻¹s⁻¹ |

| 7.0 | 89 | 3.8 × 10³ M⁻¹s⁻¹ |

| 7.5 | 75 | 2.1 × 10³ M⁻¹s⁻¹ |

How to design a kinetic assay for this compound’s interaction with adenylate cyclase?

Level: Basic

Answer:

Continuous Assay: Monitor real-time cAMP production using fluorescent probes (e.g., Fluo-4).

Discontinuous Assay: Quench reactions at intervals (0–30 min) with ice-cold EDTA; quantify cAMP via ELISA.

Substrate Titration: Vary this compound (1–100 µM) to determine Kₘ and Vₘₐₓ.

Temperature Control: Maintain 25°C (±0.5°C) using a thermostatted cuvette.

Data Normalization: Express activity as nmol cAMP/min/mg enzyme .

What computational approaches predict this compound’s binding affinity to receptor proteins?

Level: Advanced

Answer:

Molecular Docking: Use AutoDock Vina to model interactions with adenylate cyclase’s active site.

Molecular Dynamics (MD): Simulate binding stability (10–100 ns trajectories) in GROMACS.

QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with experimental Kᵢ values.

Free Energy Calculations: Apply MM-PBSA to estimate ΔGbinding.

Validation: Compare predicted vs. experimental ΔG values (RMSD ≤2 kcal/mol) .

What are the key considerations for ensuring reproducibility in this compound stability studies?

Level: Basic

Answer:

- Storage Conditions: Lyophilize and store at –80°C under argon to prevent hydrolysis.

- Analytical Intervals: Test stability at 0, 7, 30 days via HPLC (retention time shifts >5% indicate degradation).

- Buffering: Use phosphate buffer (pH 7.4) with 0.01% sodium azide to inhibit microbial growth.

- Degradation Markers: Monitor tyrosine release (UV absorption at 275 nm) .

How to validate this compound’s intracellular concentration using mass spectrometry?

Level: Advanced

Answer:

Sample Preparation: Lyse cells in 80% methanol; centrifuge (14,000 ×g, 10 min).

Internal Standard: Spike with deuterated this compound (d₃-tyrosine) for quantification.

LC-MS/MS Parameters:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Gradient: 5–95% acetonitrile in 0.1% formic acid (6 min).

- MRM Transition: m/z 472.3 → 136.1 (collision energy 20 eV).

Calibration Curve: Linear range 1–1000 nM (R² ≥0.99).

Quality Control: Include triplicates and blanks to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.